ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazole ring, a morpholine sulfonyl group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-{[3-(morpholinosulfonyl)anilino]carbonyl}-1H-pyrazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The morpholine sulfonyl group can interact with biological targets through hydrogen bonding or electrostatic interactions, while the pyrazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-3-({[3-(4-piperidinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-methyl-3-({[3-(4-thiomorpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-methyl-3-({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the morpholine sulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable molecule in drug discovery and development.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(3-morpholin-4-ylsulfonylphenyl)carbamoyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-3-28-18(24)16-12-15(20-21(16)2)17(23)19-13-5-4-6-14(11-13)29(25,26)22-7-9-27-10-8-22/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHMGEAPWAZBBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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